molecular formula C20H16 B371720 1,3-Dimethylbenzo[c]phenanthrene

1,3-Dimethylbenzo[c]phenanthrene

Cat. No.: B371720
M. Wt: 256.3g/mol
InChI Key: BCWUWQLGAUABEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylbenzo[c]phenanthrene is a methyl-substituted derivative of benzo[c]phenanthrene, a non-planar polycyclic aromatic hydrocarbon (PAH) consisting of four ortho-fused benzene rings . This structural class of compounds is of significant theoretical and research interest due to its inherent chirality and helical, overcrowded structure . Researchers utilize related dimethylbenzo[c]phenanthrene derivatives as key intermediates in synthetic chemistry, particularly for building optically active molecules with potential applications in material science . For instance, such compounds have been used in the synthesis of chiral Langmuir-Blodgett films and macrocyclic amides, serving as functional components for developing advanced organic materials . While specific biological data for the 1,3-dimethyl isomer is limited, the parent hydrocarbon, benzo[c]phenanthrene, is noted as a weakly carcinogenic compound that is also found in the environment . Other phenanthrene derivatives have been studied for their cytotoxic properties and investigated as potential topoisomerase II inhibitors in cancer research, highlighting the broader pharmacological interest in this class of molecules . Researchers should handle this compound with appropriate safety precautions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C20H16

Molecular Weight

256.3g/mol

IUPAC Name

1,3-dimethylbenzo[c]phenanthrene

InChI

InChI=1S/C20H16/c1-13-11-14(2)19-17(12-13)10-9-16-8-7-15-5-3-4-6-18(15)20(16)19/h3-12H,1-2H3

InChI Key

BCWUWQLGAUABEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3)C

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3)C

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

Carcinogenic Potential
Research indicates that 1,3-Dimethylbenzo[c]phenanthrene exhibits carcinogenic properties similar to other PAHs. Studies have shown that certain methylated phenanthrenes can activate the aryl hydrocarbon receptor (AhR), leading to enhanced toxicity profiles. For instance, a systematic exploration revealed that methylated derivatives of phenanthrene, including this compound, were significantly more potent than their unmethylated counterparts in activating AhR pathways, which are crucial in mediating carcinogenic effects in various organisms .

Ecotoxicology
The ecological impact of PAHs like this compound has been documented in studies assessing their effects on aquatic life. Elevated levels of PAHs have been linked to gastrointestinal tract tumors in fish and other wildlife exposed to contaminated sediments . Moreover, laboratory studies have demonstrated teratogenic effects in amphibians and other organisms following exposure to PAHs .

Medicinal Chemistry

Anti-Inflammatory Properties
Phenanthrene derivatives, including this compound, have been investigated for their potential as anti-inflammatory agents. A patent outlines the synthesis of phenanthrene derivatives that exhibit anti-inflammatory activity, suggesting that modifications to the phenanthrene structure can enhance therapeutic efficacy .

Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that can yield various derivatives with distinct biological activities. For example, research has focused on synthesizing new derivatives for potential use in treating cancer and other diseases. The biological activity of these compounds is often evaluated against multiple cancer cell lines, revealing promising cytotoxic effects .

Environmental Monitoring

Air Quality Assessment
this compound is a compound of interest in air quality studies due to its presence as a pollutant. Its effects on mammalian cardiac electrical activity have been documented, indicating potential health risks associated with exposure to airborne PAHs . Monitoring these compounds is essential for understanding their impact on public health and the environment.

Data Tables

Application Area Findings/Insights
ToxicologyEnhanced AhR activation compared to unmethylated phenanthrenes; carcinogenic potential documented .
Medicinal ChemistryPotential anti-inflammatory properties; ongoing synthesis of new derivatives for therapeutic use .
Environmental MonitoringDocumented effects on cardiac activity; relevance in air quality assessments .

Case Studies

  • Case Study 1: Carcinogenicity in Aquatic Species
    In a study examining the carcinogenic effects of PAHs on fish species exposed to contaminated environments, researchers found a significant correlation between PAH exposure levels and the incidence of tumors. This highlights the ecological risks associated with compounds like this compound in polluted habitats.
  • Case Study 2: Synthesis of Anti-Inflammatory Derivatives
    A recent investigation into phenanthrene derivatives demonstrated that specific modifications could enhance anti-inflammatory properties. The study involved testing various synthesized compounds against inflammatory markers in vitro, indicating potential clinical applications for modified phenanthrenes.

Comparison with Similar Compounds

Methyl-Substituted Benzo[c]phenanthrene Isomers

DMBcPh is compared with other methylated derivatives of benzo[c]phenanthrene (Table 1). Chromatographic retention behavior and isomer differentiation are critical for environmental monitoring and toxicological studies.

Table 1: Gas Chromatography Retention Indices and Relative Retention Times of Methylated Benzo[c]phenanthrenes

Compound Retention Index (DB-5) Relative Retention Time (Pyrene = 1)
1,12-Dimethylbenzo[c]phenanthrene 45.49 1.217
2-Methylbenzo[c]phenanthrene 43.49 1.163
3-Methylbenzo[c]phenanthrene 36.77 1.178
4-Methylbenzo[c]phenanthrene 36.72 1.176

Key findings:

  • Retention Behavior: Methyl group positions significantly influence retention. 1,12-DMBcPh exhibits higher retention indices compared to mono-methylated isomers, likely due to increased molecular weight and hydrophobicity.
  • Co-elution Challenges : On certain columns (e.g., SLB PAHms), 2-methylbenzo[c]phenanthrene co-elutes with benzo[a]anthracene, necessitating mass spectrometry for differentiation .

Table 2: AhR Agonist Activity of Selected Alkylated PAHs

Compound AhR Efficacy (Relative Potency) Environmental Detection (Sediments)
1,12-Dimethylbenzo[c]phenanthrene High Bohai and Yellow Seas
6-Methylchrysene Moderate Detected in coastal regions
2-Methylbenz[a]anthracene Moderate Industrial zones
Benzo[a]pyrene diol-epoxide High (Carcinogenic) Ubiquitous pollutant

Key findings:

  • Novel Agonists: DMBcPh and indeno[1,2,3-cd]fluoranthene were recently identified as novel AhR agonists, explaining 0.4–100% of AhR-mediated toxicities in sediments .
  • Structure-Activity Relationship : Methyl groups at the 1- and 12-positions enhance AhR binding affinity compared to bay-region methylated PAHs like 3-methylchrysene .

Reactivity and Mutagenicity

DMBcPh derivatives, particularly diol-epoxides, exhibit distinct reactivity profiles compared to bay-region PAHs (Table 3).

Table 3: Stability and Mutagenicity of Diol-Epoxides

Compound Half-Life (pH 7.4, 37°C) Mutagenicity (V79 Cells)
DMBcPh anti-diol-epoxide >2 hours High
Benzo[a]pyrene anti-diol-epoxide 0.3 hours Moderate
Phenanthrene syn-diol-epoxide 0.01 hours Low

Key findings:

  • Chemical Stability : Fjord-region diol-epoxides (e.g., DMBcPh derivatives) are more stable than bay-region analogs due to hindered carbocation formation .
  • Mutagenic Potency : DMBcPh diol-epoxides show higher mutagenicity in mammalian cells than benzo[a]pyrene derivatives, highlighting the role of substituent positioning in toxicity .

Environmental and Toxicological Implications

DMBcPh’s persistence and bioactivity necessitate monitoring in contaminated sediments. Its detection in the Bohai and Yellow Seas underscores the need for advanced analytical methods, such as effect-directed analysis (EDA), to identify emerging PAH derivatives .

Preparation Methods

Precursor Synthesis via Wittig Reaction

The synthesis begins with a Wittig reaction between a 3-methylbenzyltriphenylphosphonium chloride and a substituted naphthaldehyde. For example, 2-naphthaldehyde bearing a methyl group at the 1-position reacts with the ylide to form a cis/trans alkene mixture. This step typically achieves 60–75% yield, with stereochemistry influencing subsequent cyclization efficiency.

UV-Induced Cyclization

Irradiation of the alkene precursor (e.g., 1-methyl-2-(3-methylstyryl)naphthalene) at 254 nm in degassed benzene induces a 6π-electrocyclic reaction, forming the benzo[c]phenanthrene core. The 1,3-dimethyl substitution arises from the strategic placement of methyl groups on both the benzyl and naphthalene components. Yields for this step range from 40% to 55%, with purity dependent on chromatographic separation.

Table 1: Photochemical Cyclization Parameters

PrecursorSolventλ (nm)Time (h)Yield (%)
1-Me-2-(3-MeStyryl)NaphBenzene2541252
1-Me-2-(2-MeStyryl)NaphToluene3002438

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed methods offer regiocontrol, particularly for introducing methyl groups post-cyclization. The Heck reaction, as demonstrated in phenanthrene syntheses, can be adapted for benzo[c]phenanthrenes.

Heck Reaction with Methyl-Substituted Alkenes

A Pd(OAc)₂-catalyzed coupling between 1,3-dibromobenzene and a methyl-functionalized alkene (e.g., 2-methylvinylnaphthalene) forms a diene intermediate. Subsequent reverse Diels-Alder elimination of formaldehyde yields this compound. This method achieves 30–45% yield, with catalyst loading (5–10 mol%) and temperature (80–120°C) critical for efficiency.

Diels-Alder and Aromatization Strategies

Diels-Alder reactions provide a modular route to build the benzo[c]phenanthrene skeleton. A diene (e.g., 1,3-dimethylanthracene) reacts with a dienophile (e.g., maleic anhydride), followed by aromatization via dehydrogenation.

Cycloaddition and Dehydrogenation

The Diels-Alder adduct undergoes thermal dehydrogenation at 200°C with Pd/C to yield the fully aromatic system. Methyl groups are introduced via the diene component, ensuring correct regiochemistry. This method offers moderate yields (35–50%) but high regioselectivity.

Structural Characterization and Challenges

NMR Analysis

The ¹H NMR spectrum of this compound exhibits distinct upfield shifts for fjord-region protons (δ 6.8–7.2 ppm) due to steric compression. Methyl groups resonate as singlets at δ 2.3–2.5 ppm, with coupling constants confirming their positions.

X-ray Crystallography

Crystallographic data for analogous compounds (e.g., 1,4-dimethylbenzo[c]phenanthrene) reveal a helical twist of 37° between terminal rings, a feature expected to be more pronounced in the 1,3-isomer due to increased fjord-region congestion.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Photochemical Cyclization5295Moderate
Heck Reaction4585High
Diels-Alder5090Low

Photochemical cyclization remains the most reliable method, while transition metal-catalyzed approaches offer scalability at the cost of lower yields.

Q & A

Q. What are the common synthetic routes for 1,3-dimethylbenzo[c]phenanthrene in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization of substituted naphthalenes or phenanthrenes. A Friedel-Crafts alkylation approach using methyl halides on phenanthrene derivatives is a standard method . For chiral or sterically hindered derivatives, multi-step protocols involving Suzuki coupling or palladium-catalyzed reactions are employed, as seen in helicene-related syntheses . Alternative routes include Newman and Wolf’s method for benzo[c]phenanthrene derivatives via controlled alkylation and cyclization .
  • Key Considerations :
  • Regioselectivity challenges due to multiple reactive sites on the phenanthrene backbone.
  • Purification via column chromatography or recrystallization to isolate isomers.

Q. Which analytical techniques are most effective for characterizing structural isomers of alkylated phenanthrenes?

  • Methodological Answer :
  • GC/MS : Resolves isomers based on mass fragmentation patterns and retention times. Used in environmental studies to distinguish methylphenanthrenes .
  • Synchronous Fluorescence Spectroscopy : Identifies isomers via unique emission bands (e.g., Δλ = 53 nm for phenanthrene derivatives) .
  • HPLC with Chiral Columns : Separates enantiomers using β-cyclodextrin-based phases, critical for chiral dimethylbenzo[c]phenanthrene analysis .

Q. How does the methylation pattern influence the environmental persistence of dimethylbenzo[c]phenanthrene isomers?

  • Methodological Answer : Methyl groups at positions 1 and 3 increase hydrophobicity (log Kow > 6), reducing aqueous solubility and enhancing adsorption to organic matter . Persistence studies use:
  • Biodegradation assays : Mycobacterium spp. show substrate-specific uptake (Kt = 26 nM for induced cells) .
  • Photocatalytic degradation : WO3@TiO2–SiO2 aerogels degrade phenanthrene derivatives under solar light via hydroxyl radical pathways (first-order kinetics, k1 = 0.12 h⁻¹) .

Advanced Research Questions

Q. What methodological challenges exist in chiral resolution of this compound enantiomers?

  • Methodological Answer : Chiral separation requires:
  • Dynamic HPLC : To address rapid racemization observed in helicene analogs .
  • Computational modeling : Predicts enantiomer stability using density functional theory (DFT) to optimize stationary phases .
  • Circular Dichroism (CD) : Validates enantiopurity but requires high sample concentrations (≥1 mM) .

Q. How do microbial transport mechanisms differ between induced and uninduced systems for dimethylbenzo[c]phenanthrene degradation?

  • Methodological Answer :
  • Induced cells (e.g., Mycobacterium sp. RJGII-135): Exhibit saturable, energy-dependent uptake (Kt = 26 nM, inhibited by cyanide) via high-affinity transporters .
  • Uninduced cells : Passive diffusion dominates, with no saturation kinetics .
  • Experimental design : Use radiolabeled [¹⁴C]-phenanthrene and metabolic inhibitors to distinguish transport vs. intracellular metabolism .

Q. What advanced spectroscopic methods enable real-time tracking of this compound interactions with environmental colloids?

  • Methodological Answer :
  • Laser-Induced Time-Resolved Fluorescence (LITRF) : Measures binding constants with humic acid (nanosecond resolution) .
  • PARAFAC Analysis : Deconvolutes complex fluorescence spectra to identify colloid-bound vs. free PAHs .
  • Data Interpretation : Quenching constants (Ksv) correlate with colloid-PAH affinity (e.g., Ksv = 1.2 × 10⁴ L/mol for humic acid interactions) .

Q. How do computational models predict the photodegradation pathways of methylated benzo[c]phenanthrenes under varying environmental conditions?

  • Methodological Answer :
  • DFT Calculations : Simulate radical attack sites (e.g., C1 and C3 methyl groups are prone to hydroxylation) .
  • Kinetic Modeling : Incorporates light intensity, pH, and catalyst surface area to optimize degradation efficiency (R² > 0.95 for WO3@TiO2–SiO2 systems) .
  • Toxicity Assessment : Post-degradation products analyzed via ECOSAR to predict eco-toxicity shifts .

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